N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4,5-dimethyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a common motif in medicinal chemistry, and an isoxazole ring, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone. The isoxazole ring is then introduced via a cyclization reaction involving hydroxylamine and an appropriate precursor .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole: Shares the pyrazole ring but lacks the isoxazole moiety.
4,5-Dimethyl-3-isoxazolecarboxamide: Contains the isoxazole ring but not the pyrazole ring.
Uniqueness
N-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE is unique due to the combination of both pyrazole and isoxazole rings in its structure. This dual-ring system contributes to its diverse chemical reactivity and broad spectrum of biological activities .
Properties
Molecular Formula |
C22H20N4O2 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[(1,3-diphenylpyrazol-4-yl)methyl]-4,5-dimethyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H20N4O2/c1-15-16(2)28-25-20(15)22(27)23-13-18-14-26(19-11-7-4-8-12-19)24-21(18)17-9-5-3-6-10-17/h3-12,14H,13H2,1-2H3,(H,23,27) |
InChI Key |
HAODYSGPCRTSKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C(=O)NCC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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